molecular formula C6H11N3O2 B12880557 (2S)-4-Amino-1-formylpyrrolidine-2-carboxamide

(2S)-4-Amino-1-formylpyrrolidine-2-carboxamide

Katalognummer: B12880557
Molekulargewicht: 157.17 g/mol
InChI-Schlüssel: YNPVGJAKKLMVIQ-AKGZTFGVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2S)-4-Amino-1-formylpyrrolidine-2-carboxamide is a chemical compound with a unique structure that has garnered interest in various scientific fields. This compound is a derivative of pyrrolidine, an organic compound that is commonly used in the synthesis of other compounds. Its structure includes an amino group, a formyl group, and a carboxamide group, making it a versatile molecule for various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-4-Amino-1-formylpyrrolidine-2-carboxamide typically involves the use of propargyl sulfonylamides and allenamides. A base-promoted cascade addition-cyclization reaction is employed to prepare pentasubstituted pyrroles and hexasubstituted pyrrolines with different substituents and a free amino group . This method is metal-free and allows for the efficient synthesis of multisubstituted pyrroles from easily accessible starting materials.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the use of scalable synthetic routes, such as the base-promoted cascade addition-cyclization reaction, suggests that it can be produced efficiently on a larger scale.

Analyse Chemischer Reaktionen

Types of Reactions

(2S)-4-Amino-1-formylpyrrolidine-2-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the formyl group to other functional groups.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The specific conditions, such as temperature, solvent, and reaction time, vary depending on the desired product.

Major Products

The major products formed from the reactions of this compound include various substituted pyrrolidines and pyrroles, which are valuable intermediates in the synthesis of pharmaceuticals and other bioactive compounds .

Wissenschaftliche Forschungsanwendungen

(2S)-4-Amino-1-formylpyrrolidine-2-carboxamide has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of (2S)-4-Amino-1-formylpyrrolidine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can act as a chiral auxiliary, controlling the stereochemical outcome of chemical reactions by selectively reacting with one of the reactants. This allows for the precise control of the stereochemistry of the final product, which is crucial in the synthesis of chiral compounds.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to (2S)-4-Amino-1-formylpyrrolidine-2-carboxamide include other pyrrolidine derivatives, such as:

  • (2S,4R)-Fmoc-4-(2-naphthylmethyl)pyrrolidine-2-carboxylic acid
  • (2S,5R)-2-Methylaminomethyl-1-methyl-5-phenylpyrrolidine
  • (2S,4S)-4-[18F]FEBGln

Uniqueness

What sets this compound apart from similar compounds is its unique combination of functional groups, which allows for a wide range of chemical reactions and applications. Its ability to act as a chiral auxiliary and its versatility in synthesis make it a valuable compound in various scientific fields.

Eigenschaften

Molekularformel

C6H11N3O2

Molekulargewicht

157.17 g/mol

IUPAC-Name

(2S)-4-amino-1-formylpyrrolidine-2-carboxamide

InChI

InChI=1S/C6H11N3O2/c7-4-1-5(6(8)11)9(2-4)3-10/h3-5H,1-2,7H2,(H2,8,11)/t4?,5-/m0/s1

InChI-Schlüssel

YNPVGJAKKLMVIQ-AKGZTFGVSA-N

Isomerische SMILES

C1[C@H](N(CC1N)C=O)C(=O)N

Kanonische SMILES

C1C(CN(C1C(=O)N)C=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.